molecular formula C21H19NO4S2 B2966240 N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline CAS No. 103975-55-9

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline

Cat. No.: B2966240
CAS No.: 103975-55-9
M. Wt: 413.51
InChI Key: POQNVPRKCYTURP-UHFFFAOYSA-N
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Description

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline is a specialized organic compound of significant interest in medicinal chemistry and chemical synthesis. This molecule features a 4-methylaniline (p-toluidine) moiety, a common structure in the synthesis of dyes and pharmaceuticals . It is further functionalized with a bis(benzenesulfonyl)ethenyl group, a motif known to impart unique electronic and steric properties that can be critical for interacting with biological targets. While the specific biological activity and research applications of this exact compound require further investigation from primary literature, its complex structure suggests potential as a key intermediate or building block in the development of novel therapeutic agents. Researchers might explore its use in creating compounds with anti-hypertensive properties, similar to other sophisticated aniline derivatives studied for angiotensin-converting enzyme (ACE) inhibition . The benzenesulfonyl groups are often utilized in protective group chemistry or to modulate solubility and reactivity. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S2/c1-17-12-14-18(15-13-17)22-16-21(27(23,24)19-8-4-2-5-9-19)28(25,26)20-10-6-3-7-11-20/h2-16,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQNVPRKCYTURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline typically involves the reaction of 4-methylaniline with a suitable sulfonylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. Common reaction conditions include the use of solvents such as dichloromethane or toluene, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It is used in the development of advanced materials, such as specialty polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline involves its interaction with molecular targets through its sulfonyl and aromatic groups. These interactions can affect various pathways, including enzyme inhibition or activation, and binding to specific receptors or proteins. The exact mechanism depends on the specific application and the biological or chemical context.

Comparison with Similar Compounds

Substituent Effects: Benzenesulfonyl vs. Ethylsulfonyl Groups

The closest analog, N-[2,2-bis(ethylsulfonyl)ethenyl]-4-methylaniline (), replaces benzenesulfonyl with ethylsulfonyl groups. Key differences include:

  • Electronic Effects : Benzenesulfonyl groups are stronger electron-withdrawing groups due to resonance stabilization, enhancing the electrophilicity of the ethenyl bridge compared to ethylsulfonyl.
  • Steric Hindrance : The bulkier benzene rings in the target compound may reduce reactivity in nucleophilic substitution reactions compared to the smaller ethyl groups.
Property N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline (Hypothetical) N-[2,2-bis(ethylsulfonyl)ethenyl]-4-methylaniline
Electron-Withdrawing Effect High (aromatic sulfonyl) Moderate (alkyl sulfonyl)
Solubility Likely low in polar solvents Higher in polar solvents (alkyl chains enhance solubility)
Thermal Stability High (rigid aromatic structure) Moderate (flexible alkyl chains)

Comparison with Chloroethyl-Substituted Anilines

N,N-Bis(2-chloroethyl)-4-methylaniline () shares the 4-methylaniline core but substitutes sulfonyl-ethenyl groups with chloroethylamines. Critical distinctions:

  • Reactivity : The chloroethyl groups are highly reactive alkylating agents, whereas the sulfonyl-ethenyl moiety may participate in Michael addition or polymerization reactions.
  • Applications : Chloroethyl derivatives are used in chemical synthesis (e.g., crosslinking agents), while sulfonated analogs may find use in polymers or as intermediates in pharmaceutical chemistry.
Property This compound N,N-Bis(2-chloroethyl)-4-methylaniline
Molecular Weight ~452 g/mol (estimated) 232.15 g/mol
Reactivity Electrophilic ethenyl bridge Nucleophilic substitution (Cl groups)
Toxicity Likely moderate (sulfonates) High (alkylating agent)

Nitro-Substituted Analogs

The compound (E,E)-1,4-Phenylenebis[N-(2-methyl-4-nitrophenyl)methanimine] () features nitro groups and imine linkages. Comparisons include:

  • Structural Rigidity : The conjugated imine system in enhances planarity, whereas the sulfonyl-ethenyl group introduces torsional strain.

Sulfonamide Derivatives

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide () highlights the role of sulfonamide groups:

  • Acid-Base Behavior : Sulfonamides are weakly acidic (pKa ~10), whereas the ethenyl-sulfonyl-aniline structure may exhibit basicity from the amine group.

Biological Activity

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline is a compound that has garnered attention for its potential biological activities and interactions with biomolecules. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by two benzenesulfonyl groups attached to an ethenyl moiety, along with a 4-methyl aniline group. This configuration contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its sulfonyl and aromatic groups. These interactions can influence multiple biological pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It can bind to particular receptors or proteins, modulating their activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have reported IC50 values for similar structures against superoxide radical and hydroxyl radical scavenging activities, suggesting potential protective effects against oxidative stress .

Antimicrobial Activity

The compound's antimicrobial potential is noteworthy. Preliminary investigations suggest that it may exhibit antibacterial properties against various strains of bacteria. For example, related sulfonamide chalcones have shown promising results against E. coli and S. aureus, indicating that this compound could also possess similar activities .

Cytotoxicity

Cytotoxic studies on derivatives of this compound have demonstrated varying degrees of effectiveness against cancer cell lines. For example, some derivatives showed IC50 values indicative of significant cytotoxicity against MCF-7 breast cancer cells . However, the specific cytotoxicity of this compound itself requires further investigation.

Case Studies and Research Findings

  • Study on Antioxidant Properties :
    • Objective : Evaluate the antioxidant capacity of compounds related to this compound.
    • Findings : Compounds exhibited IC50 values ranging from 50 µg/mL to 200 µg/mL against different radicals, demonstrating potential as antioxidant agents .
  • Antimicrobial Activity Assessment :
    • Objective : Investigate the antimicrobial efficacy against bacterial strains.
    • Results : The compound showed minimum inhibitory concentration (MIC) values lower than those of standard antibiotics, suggesting enhanced antimicrobial activity .
  • Cytotoxicity Evaluation :
    • Objective : Assess the cytotoxic effects on cancer cell lines.
    • Results : Derivatives displayed IC50 values indicating significant cytotoxicity; however, specific data for this compound is still pending .

Comparative Analysis Table

PropertyThis compoundRelated Compounds
Antioxidant Activity (IC50)TBD50-200 µg/mL
Antimicrobial Activity (MIC)TBD< 0.5 mg/mL (oxytetracycline)
Cytotoxicity (IC50)TBD15.7 µM (MCF-7 cells)

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline?

  • Methodological Answer : The compound can be synthesized via transition-metal-catalyzed coupling reactions. For example, the Chan-Lam reaction (using Pd(dba)₂, BINAP, and anhydrous dioxane) has been successfully applied to analogous N-aryl derivatives, achieving yields of 35–74% under optimized conditions (8h reaction time, 80–100°C) . Key steps include:

  • Reagent selection : Use stoichiometric ratios of aryl halides (e.g., p-bromotoluene) and amines.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Characterization : Confirm structure via ¹H/¹³C NMR and MALDI-TOF mass spectrometry .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • Spectroscopy : ¹H NMR (aromatic protons at δ 6.5–7.5 ppm), ¹³C NMR (sulfonyl carbons at ~125–135 ppm), and IR (S=O stretches at 1150–1350 cm⁻¹).
  • X-ray crystallography : Resolve bond lengths/angles (e.g., C-S bond ~1.76 Å) using phase-annealing methods in SHELX-90 for larger structures .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) with MALDI-TOF .

Advanced Questions

Q. What mechanistic insights explain the electronic effects of bis(benzenesulfonyl) groups in this compound?

  • Methodological Answer : The electron-withdrawing sulfonyl groups stabilize the ethenyl moiety via conjugation, altering reactivity in nucleophilic/electrophilic reactions. To study this:

  • Computational analysis : Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate charge distribution and frontier molecular orbitals .
  • Experimental validation : Compare Hammett substituent constants (σ) from reaction kinetics with DFT-predicted values .

Q. How do steric and electronic factors influence regioselectivity in reactions involving this compound?

  • Methodological Answer : Steric hindrance from the bis-sulfonyl groups directs reactivity to less hindered sites. For example:

  • Cyclization studies : Flash vacuum pyrolysis (FVP) at 800°C induces rearrangements, favoring products like pyrrolo[1,2-a]quinoxalines due to steric constraints .
  • Substitution reactions : Meta-directing effects of sulfonyl groups can be quantified via competition experiments with electrophiles (e.g., nitration) .

Q. How can researchers resolve contradictions in reported spectral data for derivatives of this compound?

  • Methodological Answer : Cross-validate data using:

  • High-resolution techniques : HRMS or 2D NMR (HSQC, HMBC) to distinguish overlapping signals .
  • Crystallographic standards : Compare experimental X-ray data (e.g., C–C bond lengths) with Cambridge Structural Database entries .
  • Reproducibility protocols : Repeat syntheses under inert atmospheres to exclude oxidation artifacts .

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